molecular formula C24H21N3O5S2 B2474994 (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-27-7

(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2474994
CAS No.: 612077-27-7
M. Wt: 495.57
InChI Key: SLVMWNQJQJUPCG-CPNJWEJPSA-N
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Description

(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A thiazolo[3,2-a]pyrimidine core.
  • Functional groups such as a nitro group and a methylthio group that are crucial for its biological activity.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, in vitro studies indicated that related compounds exhibit high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound is expected to exhibit similar properties due to its structural similarities with known active derivatives.

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa10
Compound BMCF-715
Compound CPC320
(E)-ethyl 7-methyl...M-HeLaTBDThis study

Antimicrobial Activity

The antimicrobial effects of thiazolo[3,2-a]pyrimidine derivatives have been well-documented. Research indicates that these compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The presence of the methylthio group in the compound may enhance its lipophilicity and facilitate better membrane penetration.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound DS. aureus15
Compound EE. coli12
(E)-ethyl 7-methyl...P. aeruginosaTBDThis study

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example:

  • Acetylcholinesterase Inhibition : Some derivatives act as potent inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Antileishmanial Effects : Certain compounds have demonstrated efficacy against Leishmania species, suggesting potential applications in treating parasitic infections.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that modifications to the substituents significantly impacted the cytotoxicity levels, with certain compounds showing up to twice the effectiveness compared to standard chemotherapeutics like Sorafenib .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against clinical isolates. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .

Properties

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-4-32-23(29)20-14(2)25-24-26(21(20)15-9-11-17(33-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMWNQJQJUPCG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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